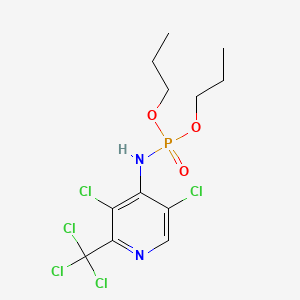
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trichloromethyl groups, and a phosphoramidic acid esterified with dipropyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)pyridine with dipropyl phosphoramidic acid. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl group, leading to the formation of different derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modifying the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2-(trichloromethyl)pyridine: A precursor in the synthesis of the target compound.
Phosphoramidic acid diethyl ester: A similar ester with different alkyl groups.
Trifluoromethylpyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
Phosphoramidic acid, (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)-, dipropyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions .
Propriétés
Numéro CAS |
62652-90-8 |
|---|---|
Formule moléculaire |
C12H16Cl5N2O3P |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
3,5-dichloro-N-dipropoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C12H16Cl5N2O3P/c1-3-5-21-23(20,22-6-4-2)19-10-8(13)7-18-11(9(10)14)12(15,16)17/h7H,3-6H2,1-2H3,(H,18,19,20) |
Clé InChI |
NAOYHFDREHRJHR-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



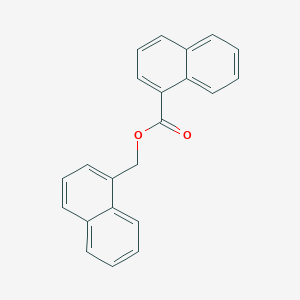

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
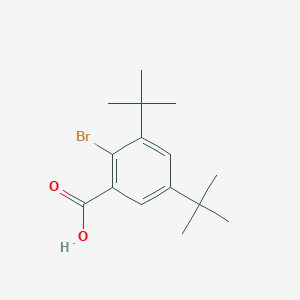
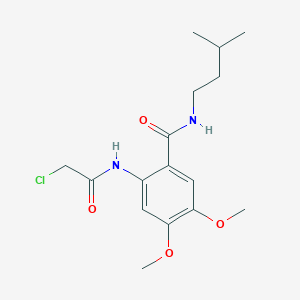
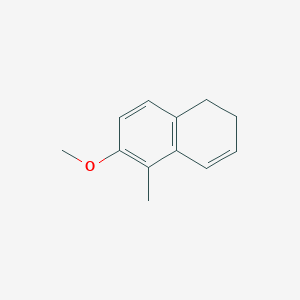
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
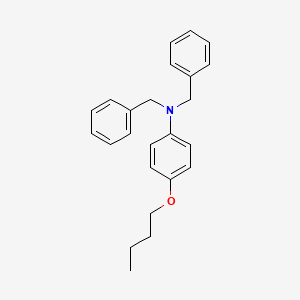
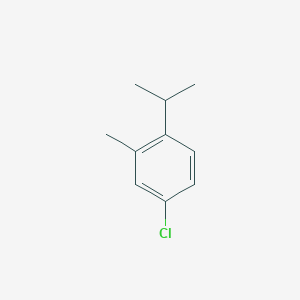
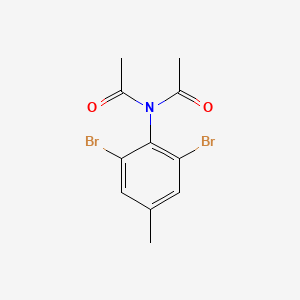
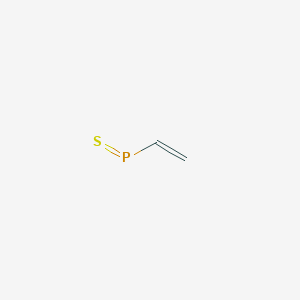
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
